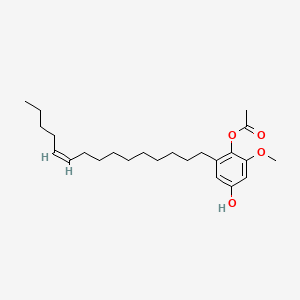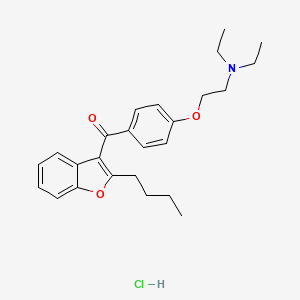![molecular formula C38H51N5O8S B566089 N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine CAS No. 1093740-20-5](/img/structure/B566089.png)
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, naphthalenes, and dioxobutyl groups. Its unique configuration makes it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and organic solvents. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with analogous functional groups or structural motifs. Examples are:
- **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-lysine
- **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-arginine
These compounds share similar chemical properties but differ in their specific biological activities and applications .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N5O8S/c1-22-23(2)33(24(3)29-21-38(7,8)50-32(22)29)52(48,49)43-36(39)40-17-11-14-30(35(46)47)41-34(45)28(20-31(44)42-51-37(4,5)6)19-25-15-16-26-12-9-10-13-27(26)18-25/h9-10,12-13,15-16,18,28,30H,11,14,17,19-21H2,1-8H3,(H,41,45)(H,42,44)(H,46,47)(H3,39,40,43)/t28-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEPVDIATQVCHC-DGPALRBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N5O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
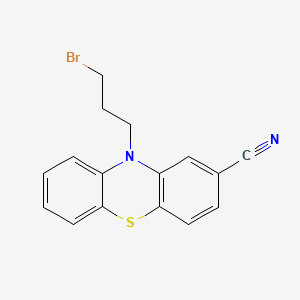
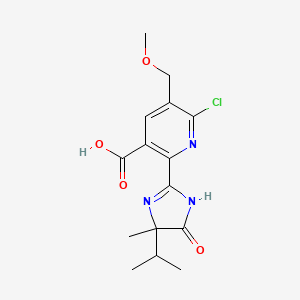
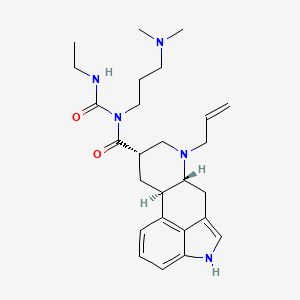
![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)
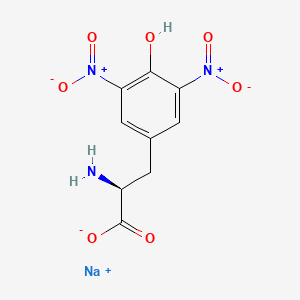
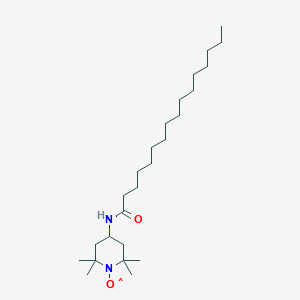
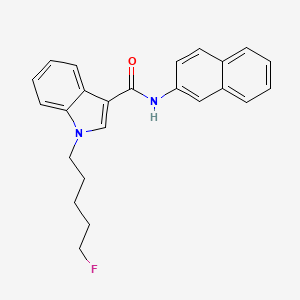
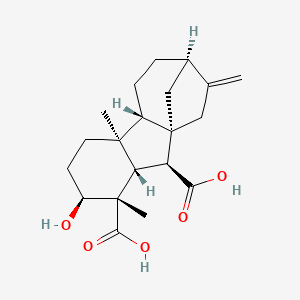
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)

![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
